molecular formula C22H22N4O2S B2621921 2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 315239-27-1

2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2621921
CAS No.: 315239-27-1
M. Wt: 406.5
InChI Key: SELZTNGSHICMNL-UHFFFAOYSA-N
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Description

2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a triazole ring, an isoquinoline moiety, and an allyl group, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One possible route includes:

    Formation of the triazole ring: Starting with an appropriate hydrazine derivative, the triazole ring can be synthesized through cyclization reactions.

    Introduction of the allyl group: The allyl group can be introduced via alkylation reactions using allyl halides.

    Coupling with isoquinoline: The final step involves coupling the triazole derivative with an isoquinoline precursor under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the isoquinoline moiety, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the allyl group or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Chemistry:

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, which could be investigated for the development of new antibiotics.

    Anticancer Activity: Its ability to interact with biological targets may make it a candidate for anticancer drug development.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism by which 2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • 2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(5-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(5-(4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness: The presence of the allyl group in this compound distinguishes it from similar compounds. This group may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pentyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-2-13-25-18(23-24-22(25)29)12-4-3-5-14-26-20(27)16-10-6-8-15-9-7-11-17(19(15)16)21(26)28/h2,6-11H,1,3-5,12-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELZTNGSHICMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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